molecular formula C20H16N2 B11714708 N-(3-Methylphenyl)-9-acridinamine

N-(3-Methylphenyl)-9-acridinamine

Cat. No.: B11714708
M. Wt: 284.4 g/mol
InChI Key: ZLGLISLOMNTCQB-UHFFFAOYSA-N
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Description

N-(3-Methylphenyl)-9-acridinamine is an organic compound that belongs to the class of acridine derivatives Acridine derivatives are known for their diverse applications in various fields, including medicinal chemistry, materials science, and organic electronics

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-Methylphenyl)-9-acridinamine typically involves the reaction of 9-chloroacridine with 3-methylaniline under specific conditions. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a solvent, such as dimethylformamide (DMF). The reaction mixture is heated to a temperature of around 100-120°C for several hours to ensure complete conversion of the reactants to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-(3-Methylphenyl)-9-acridinamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding acridone derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced acridine derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the acridine nitrogen can be substituted with various functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in tetrahydrofuran (THF).

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Acridone derivatives.

    Reduction: Reduced acridine derivatives.

    Substitution: Substituted acridine derivatives with various functional groups.

Scientific Research Applications

N-(3-Methylphenyl)-9-acridinamine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex acridine derivatives.

    Biology: Investigated for its potential as a fluorescent probe for biological imaging due to its photophysical properties.

    Medicine: Explored for its potential anticancer and antimicrobial activities.

    Industry: Utilized in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic solar cells.

Mechanism of Action

The mechanism of action of N-(3-Methylphenyl)-9-acridinamine in biological systems involves its interaction with DNA and proteins. The compound can intercalate into DNA, disrupting the normal function of the DNA molecule and inhibiting the replication and transcription processes. Additionally, it can bind to specific proteins, affecting their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • N-(3-Methylphenyl)-9-acridinone
  • N-(3-Methylphenyl)-9-acridinol
  • N-(3-Methylphenyl)-9-acridinium chloride

Uniqueness

N-(3-Methylphenyl)-9-acridinamine is unique due to its specific structural features, which confer distinct photophysical and chemical properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it a valuable compound for various research applications.

Properties

Molecular Formula

C20H16N2

Molecular Weight

284.4 g/mol

IUPAC Name

N-(3-methylphenyl)acridin-9-amine

InChI

InChI=1S/C20H16N2/c1-14-7-6-8-15(13-14)21-20-16-9-2-4-11-18(16)22-19-12-5-3-10-17(19)20/h2-13H,1H3,(H,21,22)

InChI Key

ZLGLISLOMNTCQB-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)NC2=C3C=CC=CC3=NC4=CC=CC=C42

Origin of Product

United States

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